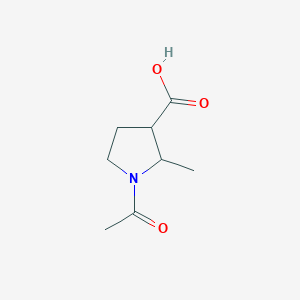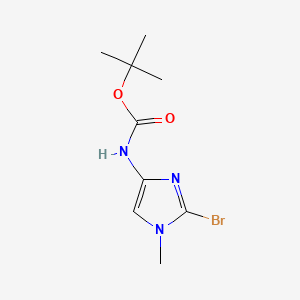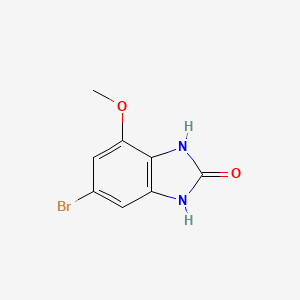
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are common.
Major Products Formed
Substitution Reactions: Products include 6-azido-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, 6-thio-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, and 6-alkoxy-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Oxidation Reactions: Products include 6-bromo-4-formyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and 6-bromo-4-carboxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction Reactions: Products include 6-bromo-4-methoxy-1,2,3,4-tetrahydro-1H-1,3-benzodiazol-2-one.
Scientific Research Applications
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3,4-dihydro-2(1H)-naphthalenone
- 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
- 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both bromine and methoxy substituents on the benzodiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
LKGYRFVKCOLEGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


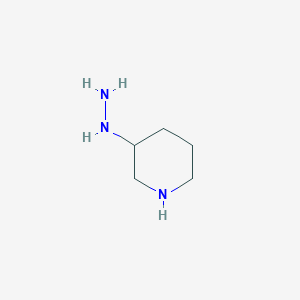
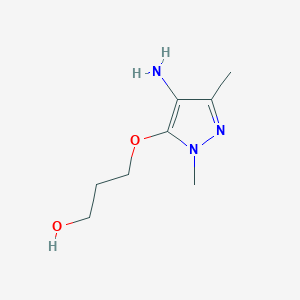
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

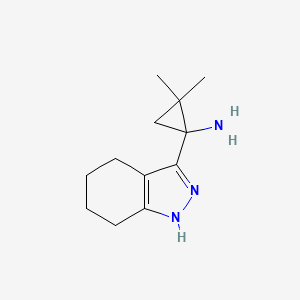
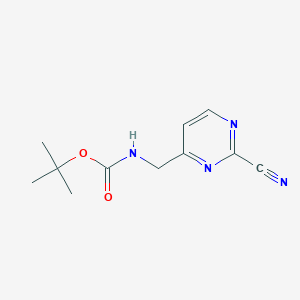

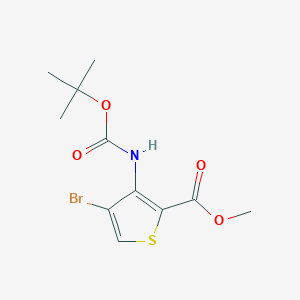
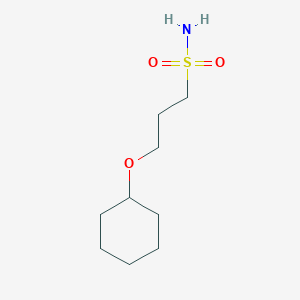
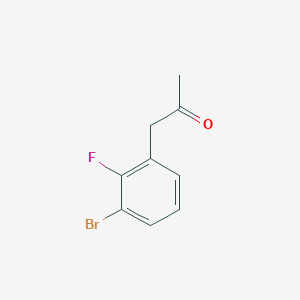
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
